3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one
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Overview
Description
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one is a complex organic compound with a furanone core structure This compound is characterized by the presence of benzyloxy groups at the 3 and 4 positions, and a hydroxyethylidene group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the furanone core in the presence of a suitable catalyst.
Addition of Hydroxyethylidene Group: The hydroxyethylidene group can be added through an aldol condensation reaction, where an aldehyde reacts with the furanone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial scale reactors.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)-5-(2-hydroxyethylidene)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the hydroxyethylidene group can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-5-(2-hydroxyethylidene)furan-2(5H)-one: Similar structure but with methoxy groups instead of benzyloxy groups.
3,4-Bis(benzyloxy)-5-(2-methoxyethylidene)furan-2(5H)-one: Similar structure but with a methoxyethylidene group instead of a hydroxyethylidene group.
Properties
CAS No. |
185675-57-4 |
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Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(2-hydroxyethylidene)-3,4-bis(phenylmethoxy)furan-2-one |
InChI |
InChI=1S/C20H18O5/c21-12-11-17-18(23-13-15-7-3-1-4-8-15)19(20(22)25-17)24-14-16-9-5-2-6-10-16/h1-11,21H,12-14H2 |
InChI Key |
WOIRSMPSDUXFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)OC2=CCO)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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